molecular formula C7H7ClN4S B13337385 1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13337385
M. Wt: 214.68 g/mol
InChI Key: OGJZDTQUXGKWSM-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene, is subjected to a halogenation reaction to introduce the chlorine atom at the desired position.

    Alkylation: The chlorinated thiophene is then alkylated using a suitable alkylating agent to introduce the methyl group.

    Cyclization: The alkylated thiophene undergoes a cyclization reaction with sodium azide and a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a copper catalyst for azide substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • 1-((5-Chlorothiophen-2-yl)methyl)-4-methyl-1H-pyrazol-3-amine

Uniqueness

1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a thiophene and a triazole ring in its structure. This combination imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing the compound’s binding affinity to biological targets or improving its stability in chemical reactions.

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

1-[(5-chlorothiophen-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H7ClN4S/c8-6-1-5(4-13-6)2-12-3-7(9)10-11-12/h1,3-4H,2,9H2

InChI Key

OGJZDTQUXGKWSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN2C=C(N=N2)N)Cl

Origin of Product

United States

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